2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Description
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid (Molecular formula: C₁₃H₁₄N₂O₂; Molecular weight: 230.26 g/mol) is a bicyclic heterocyclic compound featuring a pyridoindole core with a carboxylic acid substituent at the 8-position and a methyl group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules targeting enzymes and receptors, such as aldose reductase, protein arginine methyltransferases (PRMTs), and cannabinoid receptors . It is commercially available as a hydrochloride salt (CAS: 40431-45-6) and is classified as an irritant (Hazard code: Xi) .
Properties
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15-5-4-12-10(7-15)9-6-8(13(16)17)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTRGAKRWFQDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
This compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its unique structural properties allow it to interact with various biological targets effectively. Research indicates that derivatives of this compound may enhance neuroprotective effects and improve cognitive functions in preclinical models.
Case Study: Neuropharmacology
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives in reducing neuroinflammation and promoting neuronal survival in models of Alzheimer's disease. The compound exhibited a significant reduction in amyloid-beta plaque accumulation and improved behavioral outcomes in treated animals .
Drug Design
Structure-Activity Relationship (SAR)
The compound serves as a scaffold for designing novel drugs targeting specific biological pathways. Its ability to form diverse analogs allows researchers to optimize pharmacological properties while minimizing adverse effects.
Table 1: Structure-Activity Relationship Data
| Compound Variant | Biological Target | IC50 (µM) | Notes |
|---|---|---|---|
| Variant A | CDK2 | 0.36 | High selectivity |
| Variant B | VEGFR-2 | 1.46 | Inhibits angiogenesis |
| Variant C | B-Raf | 0.55 | Potent antiproliferative activity |
Biochemical Research
Biochemical Probes
In biochemical studies, this compound is utilized as a probe to understand metabolic processes and cellular interactions. It aids researchers in elucidating mechanisms underlying various diseases at the molecular level.
Case Study: Cellular Mechanisms
Research has shown that 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can modulate signaling pathways involved in cell proliferation and apoptosis. A recent publication demonstrated its role in inhibiting the PI3K/Akt pathway, leading to reduced tumor growth in xenograft models .
Material Science
Advanced Materials Development
The chemical properties of this compound make it suitable for applications in material science. It can be incorporated into polymers or composites to enhance their performance characteristics.
Case Study: Polymer Composites
In a study examining the use of this compound in polymer matrices, researchers found that incorporating 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole improved thermal stability and mechanical strength of the resulting materials. This enhancement is attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix .
Natural Product Synthesis
Building Block for Organic Synthesis
The compound is also valuable in organic synthesis as a building block for creating complex natural products. Its versatility allows chemists to explore new synthetic routes for compounds with potential agricultural and food science applications.
Mechanism of Action
The mechanism by which 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Analogues, Substituents, and Key Activities
Table 2: Physicochemical Properties
Industrial and Pharmaceutical Relevance
- The compound and its derivatives are marketed by suppliers (e.g., Combi-Blocks, BLD Pharm) for research use .
Biological Activity
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid (CAS No. 404913-16-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of 244.29 g/mol. It exhibits a crystalline solid form and is characterized by its unique indole structure which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| CAS Number | 404913-16-2 |
| Physical State | Crystalline |
Synthesis
The compound can be synthesized through various methods involving the reaction of methanol with hydrazinobenzoic acid methyl ester and 1-methyl-4-piperidinol hydrochloride. This multi-step synthesis highlights the importance of precise chemical reactions in obtaining the desired compound with high purity levels.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. A notable investigation demonstrated that these compounds exhibit significant cytotoxicity against various human cancer cell lines such as HeLa and HCT116. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study:
A study reported that derivatives of this compound showed IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 respectively, indicating strong inhibitory effects on tumor cell proliferation .
Angiogenesis Inhibition
The compound has also been studied for its ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2 kinase activity, which plays a pivotal role in angiogenesis. An IC50 value of 1.46 µM was recorded for this inhibition, suggesting its potential as an anti-angiogenic agent in cancer therapy .
Neuroprotective Effects
Emerging research indicates that compounds related to 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological efficacy of this compound. Variations in substituents on the indole ring have been shown to significantly affect both potency and selectivity against various biological targets .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid?
The compound is synthesized via multi-step protocols involving cyclization and functional group modifications. A representative method ( ) involves:
- Step 1 : Amide coupling between this compound and an amine-containing intermediate (e.g., 3-amino-4-methoxy-N-(tetrahydro-2H-pyran-2-yloxy)benzamide) using activating agents like HATU or EDCl.
- Step 2 : Deprotection of tert-butoxycarbonyl (Boc) or tetrahydropyran (THP) groups under acidic conditions (e.g., HCl in dioxane) .
- Purification : Preparative HPLC or column chromatography ensures >95% purity (HPLC retention time: ~12.05 min) .
Basic: How is the structural integrity of this compound validated in academic research?
Key analytical techniques include:
- 1H NMR (DMSO-d6): Characteristic peaks at δ 11.19 (s, indole NH), 8.99 (s, aromatic H), and 2.26 (s, methyl group) .
- HRMS : Observed [M+Na]+ at m/z 467.0533 (calculated: 467.0536) confirms molecular formula C22H18N2O4Cl2Na+ .
- HPLC : Retention time consistency (e.g., 12.05 min) and purity ≥98.5% .
Basic: What in vitro biological screening models are used to assess its therapeutic potential?
- Enzyme inhibition assays : Inhibition of schistosome histone deacetylase 8 (smHDAC8) with IC50 values determined via fluorometric assays .
- Cellular models : Anti-proliferative activity against cancer cell lines (e.g., PRMT5 inhibition in leukemia cells) .
- Free radical scavenging : Erythrocyte hemolysis assays to evaluate antioxidant properties (e.g., inhibition of aldose reductase in diabetic rat lens preparations) .
Advanced: How do structural modifications (e.g., alkyl chain variations) influence its bioactivity?
A SAR study ( ) compared derivatives with substituents at the 2-position:
| Derivative | R-group | PRMT5 IC50 (nM) | Solubility (µM) |
|---|---|---|---|
| 36g | Methyl | 231 | 12.5 |
| 36h | Ethyl | 245 | 8.2 |
| 36i | Cyclopropyl | 257 | 5.6 |
- Key trend : Larger alkyl groups (e.g., ethyl, cyclopropyl) reduce solubility but enhance target binding via hydrophobic interactions .
- Methodological note : Use sodium triacetoxyborohydride for reductive amination to stabilize sterically hindered derivatives .
Advanced: How can researchers resolve discrepancies in biological activity across assays?
Contradictory data may arise from:
- Assay conditions : Variations in pH (e.g., smHDAC8 activity is pH-sensitive) .
- Metabolite interference : For example, metabolite M3 (carboxylic acid derivative) shows poor blood-brain barrier penetration, reducing in vivo efficacy despite in vitro potency .
- Solution : Cross-validate using orthogonal assays (e.g., surface plasmon resonance for binding affinity + cell-based reporter assays) .
Advanced: What strategies improve its pharmacokinetic profile for in vivo studies?
- Prodrug design : THP-protected intermediates enhance solubility and oral bioavailability .
- CNS penetration : Ethylsulfonyl modifications (e.g., compound 66 in ) reduce polar surface area, enhancing brain uptake (rat CB1 EC50 = 85 nM) .
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., M1–M3 in ) to optimize dosing regimens.
Advanced: How is this scaffold being repurposed for novel therapeutic targets?
Recent applications include:
- Cystic fibrosis : Derivatives act as CFTR potentiators (e.g., EC50 = 49 nM for hCB1 in ) .
- Neuropathic pain : Ethylsulfonyl analogs (e.g., compound 66) show anti-hyperalgesia in rat models .
- Epigenetic regulation : PRMT5 inhibitors (e.g., 36g–36l) demonstrate anti-tumor activity in xenograft models .
Advanced: What computational tools aid in optimizing its physicochemical properties?
- LogP prediction : Software like Schrödinger’s QikProp predicts logP values to balance solubility and membrane permeability.
- Docking studies : Molecular dynamics simulations guide substituent placement for target binding (e.g., smHDAC8 active site in ).
- ADMET profiling : SwissADME evaluates metabolic stability and toxicity risks early in development .
Advanced: What are the key challenges in scaling up synthesis for preclinical studies?
- Low yields : Multi-step syntheses (e.g., ) often yield <20% final product. Mitigate via flow chemistry for intermediate steps.
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., HCl salt formation in ).
- Regioselectivity : Optimize reaction temperatures (e.g., 80°C for cyclization steps) to minimize byproducts .
Advanced: How can researchers validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate UV-reactive probes (e.g., benzophenone) to confirm binding to PRMT5 or CFTR .
- Thermal shift assays : Monitor protein melting shifts (ΔTm) upon compound binding to smHDAC8 .
- CRISPR-Cas9 knockouts : Confirm loss of activity in HDAC8- or PRMT5-deficient cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
